molecular formula C7H16O3Si B024478 (1,4-Dioxan-2-yloxy)(trimethyl)silane CAS No. 100604-29-3

(1,4-Dioxan-2-yloxy)(trimethyl)silane

Cat. No.: B024478
CAS No.: 100604-29-3
M. Wt: 176.28 g/mol
InChI Key: UQXDNVXSGVCULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Dioxan-2-yloxy)(trimethyl)silane (CAS 100604-29-3) is an organosilicon compound characterized by a 1,4-dioxane ring substituted with a trimethylsiloxy group. Its molecular formula is C₇H₁₄O₃Si, yielding a molecular weight of ~174.27 g/mol (calculated). Its structure combines the hydrolytic reactivity of silanes with the oxygen-rich dioxane moiety, which may influence solubility and stability in polymer matrices.

Properties

CAS No.

100604-29-3

Molecular Formula

C7H16O3Si

Molecular Weight

176.28 g/mol

IUPAC Name

1,4-dioxan-2-yloxy(trimethyl)silane

InChI

InChI=1S/C7H16O3Si/c1-11(2,3)10-7-6-8-4-5-9-7/h7H,4-6H2,1-3H3

InChI Key

UQXDNVXSGVCULN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1COCCO1

Canonical SMILES

C[Si](C)(C)OC1COCCO1

Synonyms

(1,4-Dioxan-2-yloxy)(trimethyl)silane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and physicochemical properties of (1,4-Dioxan-2-yloxy)(trimethyl)silane with analogous silanes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Applications/Reactivity Notes
This compound 100604-29-3 C₇H₁₄O₃Si ~174.27 1,4-Dioxane ring, trimethylsilyloxy Industrial coatings, coupling agent
Hexamethyldisiloxane 107-46-0 C₆H₁₈OSi₂ 162.38 Disiloxane bridge (Si-O-Si) Lubricant, solvent, heat transfer fluid
Trimethyl(decyloxy)silane 18402-10-3 C₁₃H₃₀O₃Si 262.47 Decyloxy chain Hydrophobic coatings, surface modification
1,2-Bis(trimethoxysilyl)ethane 18406-41-4 C₈H₂₂O₆Si₂ 282.43 Dual trimethoxysilyl groups High crosslinking density in adhesives
Trimethyl(dioxaborolane-ethynyl)silane 159087-46-4 C₁₁H₂₁BO₂Si 224.18 Dioxaborolane, ethynyl group Suzuki-Miyaura cross-coupling reactions

Reactivity and Hydrolysis Behavior

  • Hydrolysis Rate :

    • The dioxane ring in this compound may slow hydrolysis compared to alkoxy-substituted silanes (e.g., 1,2-Bis(trimethoxysilyl)ethane), which rapidly hydrolyze due to multiple methoxy groups .
    • Hexamethyldisiloxane is highly stable due to its Si-O-Si backbone, resisting hydrolysis under mild conditions .
  • Functional Group Influence :

    • Longer alkyl chains (e.g., decyloxy in Trimethyl(decyloxy)silane) enhance hydrophobicity but reduce reactivity with polar substrates .
    • Ethynyl and dioxaborolane groups in Trimethyl(dioxaborolane-ethynyl)silane enable participation in cross-coupling reactions, a feature absent in the dioxane-substituted compound .

Environmental and Industrial Considerations

Performance in Coatings and Sealants

  • Crosslinking Efficiency: 1,2-Bis(trimethoxysilyl)ethane forms dense networks due to dual hydrolyzable groups, outperforming mono-substituted silanes like the target compound . The dioxane ring may improve compatibility with polar polymers but could limit adhesion to non-polar substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.